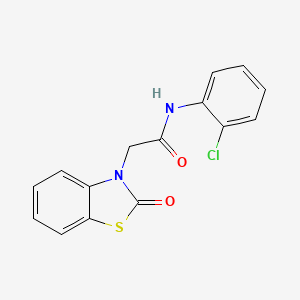
N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-クロロフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミドは、ベンゾチアゾール誘導体のクラスに属する合成有機化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学、農業、材料科学におけるさまざまな用途について研究されています。
製造方法
合成経路と反応条件
N-(2-クロロフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミドの合成には、通常、トリエチルアミンなどの塩基の存在下、2-クロロベンゾイルクロリドと2-アミノベンゾチアゾールを反応させることが含まれます。反応は、ジクロロメタンやクロロホルムなどの有機溶媒中で、還流条件下で行われます。生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を大規模で行うことが考えられます。収率と純度を最大限に高めるには、温度、溶媒、反応時間などの反応条件の最適化が必要になります。効率とスケーラビリティを向上させるために、連続フローリアクターや自動合成システムが採用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
N-(2-クロロフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
置換: フェニル環上の塩素原子は、他の求核剤で置換される可能性があります。
一般的な試薬と条件
酸化: 穏やかな条件下で、過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの試薬。
置換: 塩基の存在下で、アミン、チオール、アルコキシドなどの求核剤。
生成される主な生成物
酸化: スルホキシドまたはスルホンの形成。
還元: アルコールの形成。
置換: 置換されたフェニル誘導体の形成。
科学研究への応用
N-(2-クロロフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミドは、次のようなさまざまな科学研究に応用されてきました。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗菌、抗真菌、抗がん特性などの生物活性の調査。
医学: 医薬品中間体または有効成分としての潜在的な用途。
産業: 新素材や農薬の開発への応用。
科学的研究の応用
N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or agrochemicals.
作用機序
N-(2-クロロフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミドの作用機序は、その特定の生物活性によって異なります。一般的に、ベンゾチアゾール誘導体は、酵素、受容体、またはDNAなどのさまざまな分子標的に作用する可能性があります。この化合物は、酵素活性を阻害したり、受容体部位に結合したり、DNAに挿入したりすることで、観察される効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
2-アミノベンゾチアゾール: ベンゾチアゾール誘導体の合成における前駆体。
2-クロロベンゾイルクロリド: さまざまな有機化合物の合成に使用される試薬。
ベンゾチアゾール: 多くの生物活性分子におけるコア構造。
独自性
N-(2-クロロフェニル)-2-(2-オキソ-1,3-ベンゾチアゾール-3(2H)-イル)アセトアミドは、ベンゾチアゾールとクロロフェニルの両方の部分が存在することが特徴であり、他の類似の化合物では見られない特定の生物活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
2-Chlorobenzoyl Chloride: A reagent used in the synthesis of various organic compounds.
Benzothiazole: A core structure in many biologically active molecules.
Uniqueness
N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of both the benzothiazole and chlorophenyl moieties, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
生物活性
N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorophenyl group and a benzothiazole moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₄ClN₃O₂S₂, with a molecular weight of approximately 415.9 g/mol. The compound's structure is characterized by:
- A chlorophenyl substituent that enhances its interaction with biological targets.
- A benzothiazole ring , which is known for its pharmacological properties.
Research indicates that this compound primarily acts as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition can lead to modulation of various biochemical pathways, making the compound a candidate for therapeutic applications in conditions such as:
- Inflammatory diseases
- Cancer
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below are key findings related to its cytotoxic effects and potential therapeutic applications:
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 14.34 | |
| HCT-116 (Colon) | 6.90 | |
| A549 (Lung) | 22.96 | |
| MCF-10A (Normal) | >100 |
These results indicate that this compound selectively targets cancer cells while showing minimal toxicity to normal cells.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:
- Study on Thiazolopyridazine Derivatives : In a comparative study, thiazolopyridazine derivatives were found to have IC50 values ranging from 6.90 to 51.46 µM against various cancer cell lines, demonstrating comparable or superior efficacy compared to doxorubicin . The presence of electron-withdrawing groups on the benzothiazole moiety was positively correlated with increased cytotoxicity.
- Mechanistic Insights : Research indicates that compounds similar to this compound may exert their effects through the induction of apoptosis in cancer cells and modulation of cell cycle progression .
特性
分子式 |
C15H11ClN2O2S |
|---|---|
分子量 |
318.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-5-1-2-6-11(10)17-14(19)9-18-12-7-3-4-8-13(12)21-15(18)20/h1-8H,9H2,(H,17,19) |
InChIキー |
FDDKDOHSCLJATL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC=C3SC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















